Welcome to the BenchChem Online Store!
molecular formula C34H28NP B8485789 (1R)-2'-(Diphenylphosphino)-N-ethyl-[1,1'-binaphthalen]-2-amine

(1R)-2'-(Diphenylphosphino)-N-ethyl-[1,1'-binaphthalen]-2-amine

Cat. No. B8485789
M. Wt: 481.6 g/mol
InChI Key: NTEPSANRAKAWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06515156B2

Procedure details

127 mg (0.25 mmol) of (−)-2-acetylamino-2′-diphenylphosphinyl-1,1′-binaphthyl (the formula (1-2a-1)) was dissolved in 6 ml of tetrahydrofuran under the flow of nitrogen. To the solution, 620 μl (1.24 mmol) of tetrahydrofuran solution (2M) of boranedimethyl sulfide complex was added at 0° C., followed by the stirring for 18 hours at 88° C. The reaction solution was extracted with 50 ml of ethyl acetate, washed with 10 ml of saturated aqueous solution of ammonium chloride and 10 ml of brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure. To the residue, 6 ml of diethylamine was added and stirred under room temperature for 3 hours. Diethylamine was evaporated under a reduced pressure and the residue was purified using a silica gel column chromatography (eluent: 1:50 mixture of ethyl acetate and hexane) to obtain 91 mg of the titled compound.
Name
(−)-2-acetylamino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
127 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 1-2a-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
620 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[P:25]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=O)(=O)[CH3:2]>O1CCCC1>[CH2:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[P:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)[CH3:2]

Inputs

Step One
Name
(−)-2-acetylamino-2′-diphenylphosphinyl-1,1′-binaphthyl
Quantity
127 mg
Type
reactant
Smiles
C(C)(=O)NC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(=O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
( 1-2a-1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
620 μL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stirring for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
at 88° C
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 10 ml of saturated aqueous solution of ammonium chloride and 10 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 6 ml of diethylamine was added
CUSTOM
Type
CUSTOM
Details
Diethylamine was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified
ADDITION
Type
ADDITION
Details
a silica gel column chromatography (eluent: 1:50 mixture of ethyl acetate and hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)NC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.